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Compound of Interest

2-(2-Chlorophenyl)piperidine
Compound Name:

hydrochloride
CAS No.: 1177348-56-9
Cat. No.: B1645076

Get Quote

Executive Summary & Structural Divergence[1]

The primary analytical challenge lies in the structural isomorphism often found in "designer"
dissociatives. However, Ketamine and 2-(2-Chlorophenyl)piperidine (2-CPP) belong to
chemically distinct classes.[1] Ketamine is an arylcyclohexylamine, characterized by a ketone
group and an N-methyl substitution. 2-CPP is an arylpiperidine, lacking the ketone functionality
and the exocyclic amine chain.[1]

This structural divergence dictates their fragmentation pathways and spectroscopic footprints.

[1]

Table 1: Physicochemical Comparison

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1645076#bc-rfq
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://accelachem.com/cn/productlist_page_145.html?catalogid=83
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

2-(2-
Feature Ketamine Chlorophenyl)piperidine
(2-CPP)
2-(2-chlorophenyl)-2-
IUPAC Name (methylamino)cyclohexan-1- 2-(2-chlorophenyl)piperidine
one
Formula
Mol.[1] Weight 237.72 g/mol 195.69 g/mol
Core Scaffold Cyclohexanone ring Piperidine ring
) Ketone (C=0), Secondary Secondary Amine (Cyclic), No
Key Functional Group )
Amine (N-Me) Ketone
CAS No. 6740-88-1 (Base) 1177348-56-9 (HCI)
~9.0 - 9.5 (Typical for
pKa (approx) 7.5

piperidines)

Mass Spectrometry Signatures (GC-MS)

Differentiation via Gas Chromatography-Mass Spectrometry (GC-MS) is definitive due to the
significant molecular weight difference and distinct fragmentation mechanisms.[1]

Ketamine Signatures[1]
e Molecular lon (
): m/z 237 (often weak).[1]
e Base Peak:m/z 180.[1]
e Mechanism: Ketamine undergoes

-cleavage adjacent to the amine, followed by the loss of the methyl radical or rearrangement.
[1] The signature loss of the cyclopropyl/carbonyl moiety is characteristic.[1]

e Secondary lons: m/z 209 (loss of CO), m/z 152.[1]
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2-(2-Chlorophenyl)piperidine (2-CPP) Signatures[1]

¢ Molecular lon (

): m/z 195 (moderate intensity).[1]

o Base Peak:m/z 84 (Predicted).[1]
e Mechanism: 2-substituted piperidines typically undergo

-cleavage of the ring-substituent bond.[1] The formation of the tetrahydropyridinium ion (
) at m/z 84 is the dominant “fingerprint" for the piperidine core.[1]

e Secondary lons: m/z 160 (Loss of Cl), m/z 112 (Chlorophenyl cation).[1]

Visualization: Fragmentation Pathways|[1]
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Figure 1: Comparative fragmentation pathways. Note the distinct base peaks (180 for Ketamine
vs. 84 for 2-CPP).[1]

Spectroscopic Differentiation (FTIR & NMR)[1]

When MS is unavailable or for rapid screening of bulk powders, Fourier Transform Infrared
Spectroscopy (FTIR) provides the "smoking gun" evidence: the carbonyl group.[1]
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FTIR Analysis[1]

o Ketamine: Exhibits a strong, sharp absorption band at 1700-1725 cm~* corresponding to the
carbonyl (C=0) stretching vibration of the cyclohexanone ring.[1]

o 2-CPP:Absence of the carbonyl peak. The spectrum is dominated by C-H stretches (2800—
3000 cm~1) and the N-H deformation of the piperidine ring (~3300 cm~1 broad, if free base;
sharper if HCI salt).[1]

H-NMR (Proton NMR)[1]

o Ketamine:
o N-Methyl Singlet: A sharp singlet integrating to 3H around
2.1-2.3 ppm.[1]
o Cyclohexanone Protons: Complex multiplets between
1.6-3.2 ppm.[1]
e 2-CPP:
o Missing Singlet: No N-methyl peak is present.[1]
o Piperidine Ring: Multiplets typical of a piperidine ring (
1.2-3.5 ppm), with the methine proton at the C2 position (benzylic) shifting downfield (

~3.5-4.0 ppm).[1]

Experimental Protocol: Step-by-Step Differentiation

This protocol is designed for the identification of unknown white powders suspected to be
dissociatives.[1]

Reagents & Equipment[1]

e Solvent: Methanol (LC-MS grade).[1]
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e Instrument: GC-MS (El mode, 70 eV).[1]

e Column: DB-5MS or equivalent (30m x 0.25mm).[1]

Workflow

o Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol. Vortex for 30 seconds.[1]
o GC Parameters:

o Injector: 250°C, Split 20:1.[1]

o Oven: 80°C (1 min) —» 20°C/min - 280°C (hold 5 min).
o Data Acquisition: Scan range m/z 40-350.

e Analysis Logic (Self-Validating):

[e]

Check 1: Is the Retention Time (RT) consistent with Ketamine standard?

[e]

Check 2: Does the Molecular lon (

) match 237?

Check 3: Is the Base Peak 1807

o

Decision: If

[¢]

is 195 and Base Peak is 84, the sample is 2-CPP, not Ketamine.[1]

Analytical Decision Tree
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Figure 2: Analytical workflow for differentiating Ketamine from 2-CPP.

Biological & Contextual Relevance[1][2][3]
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Understanding why these two compounds might be compared is crucial for the researcher.

e Synthesis Precursors & Impurities: 2-CPP is not a direct metabolite of Ketamine (which
metabolizes to Norketamine via N-demethylation).[1] However, it represents a "stripped”
pharmacophore—retaining the chlorophenyl ring and a cyclic amine but lacking the
oxygenation. It may appear in the synthesis of other arylpiperidine dissociatives or as a
specific impurity in non-standard synthesis routes attempting to utilize piperidine precursors

[1].[1]

e Pharmacophore Overlap: Both compounds target the NMDA receptor, but their binding
affinities differ.[1] Ketamine's cyclohexanone ring locks the conformation for optimal channel
blocking.[1] The piperidine ring of 2-CPP allows for more conformational flexibility, potentially
altering its potency and safety profile compared to Ketamine [2].[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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